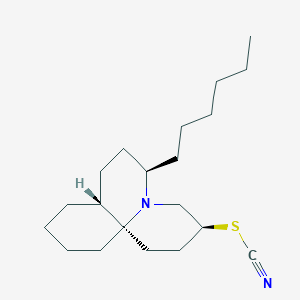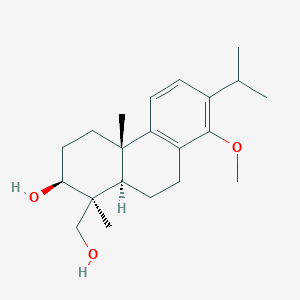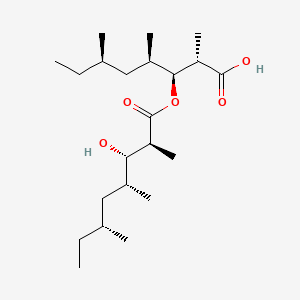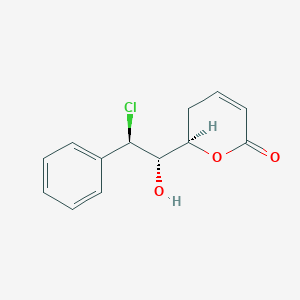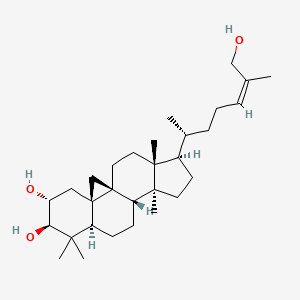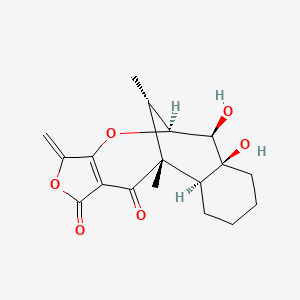
Tetrodecamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrodecamycin is a natural product found in Streptomyces nashvillensis and Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Antibiotic Properties and Mechanism of Action
- Tetrodecamycin, identified for its antibiotic properties against certain pathogens like Photobacterium damselae ssp. piscicida, is a significant antibiotic molecule, particularly effective against methicillin-resistant Staphylococcus aureus (MRSA). Its uniqueness lies in its small size and highly cyclized tetronate structure, which distinguishes it within the larger group of tetronate bioactive molecules. The in-depth understanding of its mechanism of action and biosynthesis can offer new insights into bacterial biology and potentially lead to therapeutic developments (Gverzdys, Kramer, & Nodwell, 2016).
Derivatives and Enhanced Antibacterial Activity
- Research into derivatives of tetrodecamycin, where modifications are made at specific positions, has shown varying levels of antibacterial activity. Some derivatives demonstrated significantly higher activity against Gram-positive bacteria, indicating the potential of chemically modified tetrodecamycin to serve as a more potent antibiotic (Tsuchida et al., 1995).
Biosynthetic Pathway and Gene Identification
- The discovery of the biosynthetic genes (ted genes) responsible for producing 13-deoxytetrodecamycin, a variant of tetrodecamycin, has opened avenues for understanding the molecular pathways involved in its production. This identification helps in exploring the biosynthetic diversity within the tetronate family and could lead to the discovery of novel antibiotic molecules (Gverzdys & Nodwell, 2016).
Synthetic Approaches and Chemical Studies
- The synthesis of tetrodecamycin and its partial structures has been a subject of extensive research. Innovative synthetic approaches have been developed to create its core structure, which is crucial for understanding its biological activity and potential therapeutic applications. This includes exploring the antibacterial and cytotoxic activities of these synthetic analogs (Paintner et al., 2003).
Novel Antibiotic Discovery and Multidrug Resistance
- Tetrodecamycin's role in combating multidrug-resistant bacteria is noteworthy. The discovery of 13-deoxytetrodecamycin highlights the ongoing search for new antibiotics that can address the challenge of antibiotic resistance, especially against formidable pathogens like multidrug-resistant Staphylococcus aureus (Gverzdys, Hart, Pimentel-Elardo, Tranmer, & Nodwell, 2015).
Structure Elucidation and Chemical Properties
- Detailed studies on the structure of tetrodecamycin and its derivatives, including dihydrotetrodecamycin, have been instrumental in understanding its chemical properties and biological activities. Techniques like X-ray crystallography have been used for determining the absolute structure and stereochemistry, contributing to the development of more effective antibiotics (Tsuchida et al., 1995).
Eigenschaften
Produktname |
Tetrodecamycin |
|---|---|
Molekularformel |
C18H22O6 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(1R,2S,7S,8R,9S,17S)-7,8-dihydroxy-1,17-dimethyl-12-methylidene-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione |
InChI |
InChI=1S/C18H22O6/c1-8-12-15(20)18(22)7-5-4-6-10(18)17(8,3)14(19)11-13(24-12)9(2)23-16(11)21/h8,10,12,15,20,22H,2,4-7H2,1,3H3/t8-,10+,12+,15-,17-,18+/m1/s1 |
InChI-Schlüssel |
VSUPSZGXABDKGD-XOAGZRPRSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]2[C@H]([C@@]3(CCCC[C@H]3[C@@]1(C(=O)C4=C(O2)C(=C)OC4=O)C)O)O |
Kanonische SMILES |
CC1C2C(C3(CCCCC3C1(C(=O)C4=C(O2)C(=C)OC4=O)C)O)O |
Synonyme |
tetrodecamycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4R,4aS,8aR,17aS)-13-amino-12-(butan-2-yl)-10-chloro-1,15,16-trihydroxy-4-methoxy-4a,8a,13,17a-tetrahydro-1H-chromeno[2',3':6,7][1,3]dioxino[4',5',6':4,5]naphtho[2,1-g]isoquinoline-14,17(4H,9H)-dione](/img/structure/B1248348.png)
![1,4,6,8-Tetramethylfuro[2,3-h]quinolin-2(1h)-one](/img/structure/B1248350.png)
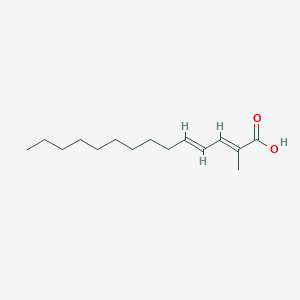

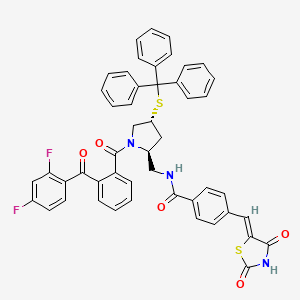
![2-Ethyl-3-propyl-11-azatricyclo[5.3.1.04,11]undeca-1,3-diene](/img/structure/B1248359.png)
